1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
The compound contains several functional groups, including a fluorophenyl group, a tetrahydrofuran ring, and a diazepan ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The tetrahydrofuran and diazepan rings would likely adopt specific conformations based on the principles of stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aryl halides, while the tetrahydrofuran and diazepan rings might participate in reactions involving the opening of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Fluorophore Development and Spectroscopic Properties
A significant application of compounds related to (2-Fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is in the development of fluorophores. Woydziak et al. (2012) discussed synthesizing fluorinated benzophenones and other derivatives to enhance photostability and improve spectroscopic properties of fluorophores. This method provides access to various fluorinated analogs known for their high fluorescence and tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Structural and Conformational Analysis
Huang et al. (2021) conducted a study on similar boric acid ester intermediates with benzene rings, which included crystallographic and conformational analyses using Density Functional Theory (DFT). This study highlighted the importance of structural analysis in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Analytical Applications
Watanabe and Imai (1981) explored the use of related compounds in high-performance liquid chromatography for sensitive detection of amino acids. This demonstrates the potential use of such compounds in analytical chemistry for precise detection and measurement (Watanabe & Imai, 1981).
Chemical Reactions and Synthesis
Stavber, Jereb, and Zupan (2002) investigated the use of N-F reagents for direct α-fluorination of ketones. This application is crucial in organic synthesis, particularly in the fluorofunctionalization of carbonyl compounds (Stavber, Jereb, & Zupan, 2002).
Novel Compound Synthesis
In the field of medicinal chemistry, a study by Chrovian et al. (2018) on the synthesis of P2X7 antagonists demonstrates the importance of such compounds in drug discovery. Their work involved creating novel compounds with potential applications in mood disorder treatments (Chrovian et al., 2018).
Future Directions
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBBCIUXMXRIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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